molecular formula C10H13NO4 B562723 rac 3-O-Methyl DOPA-d3 CAS No. 1219173-95-1

rac 3-O-Methyl DOPA-d3

Cat. No.: B562723
CAS No.: 1219173-95-1
M. Wt: 214.235
InChI Key: PFDUUKDQEHURQC-FIBGUPNXSA-N
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Description

rac 3-O-Methyl DOPA-d3: is a deuterium-labeled compound, which is a derivative of 3-O-Methyl DOPA. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. The compound is significant in pharmaceutical research, particularly in the study of metabolic pathways and drug development .

Preparation Methods

The synthesis of rac 3-O-Methyl DOPA-d3 involves the incorporation of deuterium into the 3-O-Methyl DOPA molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The synthetic route may involve multiple steps, including protection and deprotection of functional groups, methylation, and deuterium exchange reactions .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

rac 3-O-Methyl DOPA-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

rac 3-O-Methyl DOPA-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of rac 3-O-Methyl DOPA-d3 involves its role as a labeled analog of 3-O-Methyl DOPA. It is metabolized in a similar manner to 3-O-Methyl DOPA, allowing researchers to trace its metabolic pathways and interactions within biological systems. The molecular targets and pathways involved include aromatic L-amino acid decarboxylase and catechol-O-methyltransferase, which are key enzymes in the metabolism of neurotransmitters .

Comparison with Similar Compounds

rac 3-O-Methyl DOPA-d3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies .

Properties

IUPAC Name

2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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